molecular formula C12H16NO9P B1237800 N-(5'-Phosphoribosyl)anthranilate CAS No. 4220-99-9

N-(5'-Phosphoribosyl)anthranilate

Katalognummer: B1237800
CAS-Nummer: 4220-99-9
Molekulargewicht: 349.23 g/mol
InChI-Schlüssel: PMFMJXPRNJUYMB-QHPFDFDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5'-Phosphoribosyl)anthranilate typically involves the reaction of anthranilic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) under specific conditions. The reaction is catalyzed by the enzyme phosphoribosylanthranilate isomerase, which facilitates the formation of the compound .

Industrial Production Methods

the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5'-Phosphoribosyl)anthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-(5'-Phosphoribosyl)anthranilate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(5'-Phosphoribosyl)anthranilate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for the enzyme phosphoribosylanthranilate isomerase, which catalyzes its conversion to other intermediates in the tryptophan biosynthesis pathway. This interaction is crucial for the regulation of tryptophan production in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthranilic acid: A precursor in the synthesis of N-(5'-Phosphoribosyl)anthranilate.

    Benzoic acid: The parent compound, which lacks the phosphonoribofuranosyl group.

    5-Phosphoribosyl-1-pyrophosphate (PRPP): A key reactant in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structure, which includes both a benzoic acid moiety and a phosphonoribofuranosyl group. This unique structure allows it to participate in specific biochemical reactions, particularly in the biosynthesis of tryptophan, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

4220-99-9

Molekularformel

C12H16NO9P

Molekulargewicht

349.23 g/mol

IUPAC-Name

2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1

InChI-Schlüssel

PMFMJXPRNJUYMB-QHPFDFDXSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O

Synonyme

N-(5'-phosphoribosyl)anthranilate
NPRAT

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.